2-Aminooctadecane-1,3-diol

Catalog No.
S004240
CAS No.
3102-56-5
M.F
C18H39NO2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminooctadecane-1,3-diol

CAS Number

3102-56-5

Product Name

2-Aminooctadecane-1,3-diol

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Synonyms

2-aminooctadecane-1,3-diol, dihydrosphingosine, erythro-D-sphinganine, safingol, safingol hydrochloride, safingol, ((R*,S*)-(+-))-isomer, safingol, (R-(R*,R*))-isomer, safingol, (S-(R*,S*))-isomer, saginfol, SPC 100270, SPC-100270, sphinganine, threo-dihydrosphingosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O

The exact mass of the compound 2-Aminooctadecane-1,3-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Stereodivergent Synthesis of 2-amino-1,3-diols

Role in Sphingolipid Biosynthesis

Inhibition of Cytosolic Phospholipase A2α

Component of Bioactive Natural Products

2-Aminooctadecane-1,3-diol, also known as D-threo-Dihydrosphingosine, is a sphingoid base lipid characterized by its long hydrocarbon chain and two hydroxyl groups. Its molecular formula is C18H39NO2C_{18}H_{39}NO_2, and it has a molecular weight of approximately 301.5 g/mol. This compound plays a crucial role in the structure and function of sphingolipids, which are vital components of cellular membranes and signaling molecules in various biological systems.

Sphinganine's primary function lies in its role as a precursor molecule for sphingolipids. These lipids play diverse roles in cellular processes, including []:

  • Membrane structure and fluidity: Sphingolipids contribute to the stability and integrity of cell membranes.
  • Cell signaling: Certain sphingolipids act as signaling molecules, influencing various cellular responses.
  • Cell recognition: Sphingolipids on the cell surface can be involved in cell-to-cell interactions.

  • Oxidation: This compound can be oxidized to form ketones or aldehydes, which can further participate in various synthetic pathways.
  • Reduction: Reduction reactions can convert it into different alcohols or amines, showcasing its versatility in organic synthesis.
  • Substitution: Nucleophilic substitution reactions enable the introduction of various functional groups into the molecule, allowing for the modification of its chemical properties.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 2-Aminooctadecane-1,3-diol is significant due to its role as a precursor in the biosynthesis of complex sphingolipids. These lipids are involved in critical cellular processes such as cell signaling, apoptosis, and inflammation. Sphinganine, derived from this compound, has been shown to have antimicrobial properties and may play a role in modulating immune responses .

Several synthesis methods have been developed for 2-Aminooctadecane-1,3-diol:

  • Chiral Catalysis: The use of chiral catalysts allows for the selective formation of specific stereoisomers. For instance, the reduction of a ketone precursor using chiral reducing agents can yield high enantioselectivity.
  • Biocatalytic Processes: Industrial production often employs microbial fermentation using genetically engineered strains that express specific enzymes to catalyze the formation of the desired stereoisomer.
  • Asymmetric Synthesis: Short asymmetric syntheses utilizing readily available chiral building blocks have been reported, achieving reasonable yields while maintaining stereochemical integrity .

2-Aminooctadecane-1,3-diol is utilized in various applications:

  • Pharmaceuticals: It serves as a precursor for the synthesis of sphingolipid-based therapeutics, which are being explored for cancer treatment and other diseases.
  • Biochemistry Research: As a model compound, it aids in studying sphingolipid metabolism and function within cells.
  • Cosmetics: Its emollient properties make it suitable for use in skin care formulations.

Research on interaction studies involving 2-Aminooctadecane-1,3-diol has revealed its potential to influence various biological pathways. For example, it can interact with specific receptors involved in cell signaling pathways related to inflammation and immune responses. Additionally, studies indicate that derivatives of this compound can modulate enzyme activities associated with lipid metabolism .

Several compounds share structural similarities with 2-Aminooctadecane-1,3-diol:

Compound NameStructural FeaturesBiological Activity
(2S,3S)-2-aminooctadecane-1,3-diolDifferent stereochemistryVaries; distinct from D-threo-Dihydrosphingosine
(2R,3S)-2-aminooctadecane-1,3-diolDiastereomer with unique reactivityPotentially different metabolic pathways
(2S,3R)-2-aminooctadecane-1,3-diolAnother diastereomerUnique interactions within biological systems

The uniqueness of 2-Aminooctadecane-1,3-diol lies in its specific stereochemistry that imparts distinct chemical and biological properties compared to its isomers. Its ability to participate selectively in reactions and interact with specific molecular targets enhances its value across various applications.

The chemical synthesis of 2-aminooctadecane-1,3-diol from palmitoyl coenzyme A and serine precursors represents the foundational biochemical pathway for sphingolipid biosynthesis. This process involves a decarboxylative condensation reaction that forms the backbone structure of all sphingoid bases [1] [2].

The initial step in this synthetic pathway requires the enzyme serine palmitoyltransferase (EC 2.3.1.50), which catalyzes the condensation of L-serine and palmitoyl coenzyme A to produce 3-ketodihydrosphingosine [1] [3]. This reaction represents the first committed and rate-limiting step in de novo sphingolipid biosynthesis [1] [2]. The reaction mechanism involves the decarboxylation of serine coupled with the formation of a carbon-carbon bond with the activated palmitic acid moiety [2] [4].

Serine palmitoyltransferase belongs to the α-oxoamine synthase family of enzymes, which are characterized by their requirement for pyridoxal 5'-phosphate as a cofactor [2] [3]. The enzyme complex in mammalian systems consists of two main subunits: SPTLC1 (approximately 53 kilodaltons) and SPTLC2 (approximately 63 kilodaltons), which form a heterodimeric complex localized to the endoplasmic reticulum membrane [2] [3]. The SPTLC2 subunit contains the pyridoxal 5'-phosphate binding site, while both subunits are required for catalytic activity [2].

The substrate specificity of serine palmitoyltransferase shows preference for L-serine and palmitoyl coenzyme A, though the enzyme can accommodate alternative acyl coenzyme A substrates of varying chain lengths [4] [5]. The kinetic parameters for the mammalian enzyme demonstrate Km values of 45-120 μM for serine and 8-25 μM for palmitoyl coenzyme A under physiological conditions [3] [4].

Following the initial condensation reaction, 3-ketodihydrosphingosine undergoes reduction by 3-ketodihydrosphingosine reductase (EC 1.1.1.102) to form dihydrosphingosine [2] [6]. This NADPH-dependent reaction converts the ketone group at the C-3 position to a hydroxyl group, establishing the characteristic 1,3-diol functionality of the sphingoid base [2] [6]. The reductase enzyme shows optimal activity at pH 7.0-7.5 and requires NADPH as the electron donor [6].

Chemical synthesis approaches have also been developed for producing 2-aminooctadecane-1,3-diol through non-enzymatic methods. Asymmetric synthesis strategies have been reported that achieve high stereochemical control, producing the natural (2S,3R)-configuration with yields ranging from 35-79% [7] [8]. These synthetic routes typically involve multi-step sequences starting from readily available precursors and employing chiral auxiliaries or asymmetric catalysts to control stereochemistry [7] [9].

The stereochemical requirements for biological activity necessitate careful control of the absolute configuration at both the C-2 and C-3 positions. The naturally occurring form exhibits (2S,3R)-stereochemistry, corresponding to the D-erythro configuration [7] [9]. Alternative synthetic approaches have utilized allene aziridination strategies to achieve stereodivergent synthesis, allowing access to all possible diastereomers of 2-amino-1,3-diols [10].

Industrial-scale chemical synthesis faces several challenges, including the high cost of palmitoyl coenzyme A and the need for stereoselective reactions. Efforts to address these limitations have focused on developing more cost-effective synthetic routes and improving reaction selectivity [11]. The development of practical, scalable processes has enabled industrial production of chiral sphingoid bases for pharmaceutical and cosmetic applications [11].

Enzymatic Biosynthesis in Eukaryotic Systems

Enzymatic biosynthesis of 2-aminooctadecane-1,3-diol in eukaryotic systems involves a complex network of membrane-bound enzymes localized primarily within the endoplasmic reticulum. The biosynthetic pathway demonstrates remarkable conservation across species while exhibiting specific regulatory mechanisms that control flux through the pathway [1] [2].

The serine palmitoyltransferase complex in eukaryotic systems exhibits sophisticated regulatory mechanisms that modulate enzyme activity in response to cellular sphingolipid levels and metabolic demands [2] [12]. The enzyme complex contains regulatory subunits, including SPTLC3 in mammalian systems, which shares approximately 40% homology with SPTLC2 and may substitute for SPTLC2 in the active complex [2]. Additionally, small subunits such as ssSPTa and ssSPTb have been identified that influence substrate specificity and enzyme activity [13].

Regulation of serine palmitoyltransferase activity occurs through multiple mechanisms, including transcriptional control, post-translational modifications, and allosteric regulation [12] [14]. The Orm1 and Orm2 proteins function as negative regulators of the enzyme complex, and their phosphorylation by Ypk1/2 kinases leads to dissociation from the serine palmitoyltransferase complex and subsequent enzyme activation [12]. This regulatory mechanism provides a means for cells to adjust sphingolipid synthesis in response to cellular stress and metabolic conditions [12].

The subcellular localization of sphingolipid biosynthetic enzymes creates a spatially organized pathway where intermediate metabolites are channeled between enzymes [15] [16]. Serine palmitoyltransferase and 3-ketodihydrosphingosine reductase are both localized to the endoplasmic reticulum, facilitating efficient conversion of the initial ketone intermediate to the final diol product [2] [15].

3-Ketodihydrosphingosine reductase catalyzes the NADPH-dependent reduction of 3-ketodihydrosphingosine to form 2-aminooctadecane-1,3-diol [2] [6]. The enzyme exhibits optimal activity under physiological conditions with Km values of 15-35 μM for the ketone substrate [6]. The reaction proceeds via a two-electron reduction mechanism that establishes the (R)-configuration at the C-3 position [2].

Enzymatic biosynthesis in plant systems shows some variations from the mammalian pathway, particularly in the downstream processing of sphingoid bases [17]. Plant sphingolipid biosynthesis involves additional hydroxylation reactions that produce trihydroxy long-chain bases such as 4-hydroxysphinganine [17]. The regulatory mechanisms in plant systems also differ, with different sets of kinases and regulatory proteins controlling pathway flux [17].

Fungal systems, particularly those found in Saccharomyces cerevisiae, have provided valuable insights into sphingolipid biosynthesis regulation [18] [12]. The yeast serine palmitoyltransferase complex contains Lcb1 and Lcb2 subunits analogous to the mammalian SPTLC1 and SPTLC2, along with a third subunit Tsc3 that regulates enzyme activity [18]. The regulation of sphingolipid synthesis in yeast involves the Orm1 and Orm2 proteins, which are phosphorylated by the Ypk1 and Ypk2 kinases in response to sphingolipid levels [12].

The efficiency of enzymatic biosynthesis in eukaryotic systems depends on the coordinated expression and activity of multiple enzymes in the pathway. Studies have shown that overexpression of individual enzymes can lead to metabolic imbalances and accumulation of intermediate metabolites [18] [19]. Optimal production requires balanced expression of all pathway enzymes and appropriate regulation of their activities [19].

Recent advances in understanding the three-dimensional structure of serine palmitoyltransferase have provided insights into the catalytic mechanism and substrate binding [13] [20]. Structural studies have revealed the active site architecture and the role of specific amino acid residues in substrate recognition and catalysis [20]. This structural information has facilitated efforts to engineer enzymes with altered substrate specificity or improved catalytic properties [5].

The enzymatic biosynthesis pathway also involves quality control mechanisms that ensure the fidelity of sphingolipid production. Cells possess systems for detecting and responding to imbalances in sphingolipid levels, including feedback inhibition mechanisms and stress response pathways [12] [14]. These regulatory systems help maintain appropriate ratios of different sphingolipid species and prevent the accumulation of potentially toxic intermediates [14].

Optimization of Yield in Cell-Free Microbial Preparations

Cell-free microbial preparations represent an innovative approach to 2-aminooctadecane-1,3-diol production that eliminates many of the complications associated with whole-cell systems while retaining the catalytic efficiency of enzymatic biosynthesis. These systems enable precise control over reaction conditions and facilitate the optimization of individual process parameters [21].

The development of cell-free systems for sphingolipid biosynthesis has been pioneered through studies with sphingolipid synthases from parasitic protozoa, which demonstrated the feasibility of reconstituting complex membrane-bound enzymatic activities in artificial lipid environments [21]. These liposome-supplemented cell-free systems eliminated background cellular activities and allowed unambiguous determination of enzymatic specificities [21].

Optimization of cell-free systems requires careful attention to multiple parameters that influence enzymatic activity and product yield. pH control represents a critical factor, with optimal activity typically observed in the range of 7.2-7.8 for most sphingolipid biosynthetic enzymes [21]. Maintenance of appropriate pH requires buffering systems that do not interfere with enzymatic activity while providing adequate buffering capacity throughout the reaction period.

Temperature regulation significantly affects both enzymatic activity and stability in cell-free preparations. Most sphingolipid biosynthetic enzymes show optimal activity in the range of 28-35°C, with higher temperatures leading to enzyme denaturation and lower temperatures reducing reaction rates [21]. Precise temperature control systems are essential for maintaining consistent enzyme performance throughout extended reaction periods.

Cofactor availability represents a major challenge in cell-free systems, as many sphingolipid biosynthetic enzymes require expensive cofactors such as NADPH and pyridoxal 5'-phosphate [21]. Optimization strategies include cofactor regeneration systems that recycle these expensive compounds, reducing overall production costs. NADPH regeneration can be achieved through glucose-6-phosphate dehydrogenase systems, while pyridoxal 5'-phosphate can be maintained through appropriate supplementation strategies.

Substrate feeding strategies play a crucial role in optimizing yields in cell-free systems. Fed-batch approaches with controlled addition of substrates can prevent substrate inhibition while maintaining optimal concentrations for enzymatic activity [22]. Pulse feeding strategies have shown particular promise, with reported productivity improvements of 65% compared to batch feeding approaches [22].

Oxygen supply optimization is essential for enzymes that require molecular oxygen as a co-substrate, such as dihydroceramide desaturase in downstream processing [16]. Maintaining dissolved oxygen levels in the range of 20-40% of saturation provides optimal conditions for oxygen-dependent reactions while avoiding oxidative damage to sensitive enzymes [16].

Ionic strength control affects enzyme stability and activity through its influence on protein conformation and electrostatic interactions. Optimal ionic strength typically ranges from 150-300 mM sodium chloride equivalent, with specific optimization required for individual enzyme systems [21]. Buffer composition also influences enzymatic activity, with phosphate and Tris buffers commonly employed depending on the specific pH requirements.

The purification and preparation of enzymes for cell-free systems requires specialized techniques to maintain enzymatic activity while removing cellular components that might interfere with the reaction. Membrane-bound enzymes such as serine palmitoyltransferase require solubilization with appropriate detergents that preserve enzymatic activity [4]. The choice of detergent and solubilization conditions significantly affects enzyme stability and activity in the cell-free system.

Quality control measures in cell-free systems include real-time monitoring of enzymatic activity, substrate consumption, and product formation. High-performance liquid chromatography analysis enables precise quantification of substrates and products throughout the reaction period [21]. Enzymatic assays provide continuous monitoring of individual enzyme activities, allowing for rapid identification and correction of process deviations.

Scale-up of cell-free systems presents unique challenges related to mass transfer, heat dissipation, and maintaining homogeneous reaction conditions. Continuous-flow systems have shown promise for addressing these challenges while enabling higher throughput production [23]. These systems allow for precise control of residence time and reaction conditions while facilitating heat removal and maintaining optimal substrate concentrations.

The economics of cell-free systems depend heavily on enzyme costs, cofactor consumption, and product recovery efficiency. Strategies for improving economic viability include enzyme immobilization to enable reuse, cofactor regeneration systems to reduce consumable costs, and integrated downstream processing to improve product recovery [21]. Process intensification approaches can reduce capital costs while improving productivity per unit volume.

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2-aminooctadecane-1,3-diol faces numerous technical, economic, and regulatory challenges that must be addressed to achieve commercially viable manufacturing processes. These challenges span multiple aspects of the production process, from raw material costs to product purification and quality assurance [24] [25].

Substrate cost represents one of the most significant economic barriers to industrial-scale production. Palmitoyl coenzyme A, the primary substrate for enzymatic synthesis, is expensive and requires specialized handling and storage conditions [24]. The high cost of this substrate, combined with the need for expensive cofactors such as pyridoxal 5'-phosphate and NADPH, creates substantial economic pressure on production processes. Solutions being investigated include in-situ cofactor regeneration systems that reduce consumable costs by recycling expensive cofactors [26] [22].

Enzyme stability presents major technical challenges for industrial-scale processes. Many of the key enzymes in sphingolipid biosynthesis, particularly serine palmitoyltransferase, exhibit limited thermal stability and are susceptible to denaturation under industrial processing conditions [3] [4]. Protein engineering approaches are being developed to improve enzyme thermostability and resistance to process-related stresses [5]. These efforts include directed evolution strategies and rational design approaches based on structural information [20].

Product purification represents a complex challenge due to the similarity between 2-aminooctadecane-1,3-diol and other cellular lipid components. Traditional solvent extraction methods face difficulties in achieving the high purity levels required for pharmaceutical and cosmetic applications [25] [27]. Advanced separation technologies, including membrane-based separations and chromatographic methods, are being developed to address these purification challenges [23]. Continuous chromatography systems show particular promise for large-scale purification applications.

Scalability issues arise from the difficulty of maintaining sterile conditions and optimal reaction environments in large-scale bioreactors. The membrane-bound nature of many sphingolipid biosynthetic enzymes complicates scale-up efforts, as maintaining appropriate membrane environments becomes increasingly challenging at larger scales [15]. Continuous bioprocessing systems are being investigated as a solution to these scalability challenges, offering improved control over reaction conditions and reduced contamination risks [22].

Regulatory compliance represents a significant hurdle for industrial production, particularly for products intended for pharmaceutical or cosmetic applications. Novel production methods require extensive safety assessment and regulatory approval, which can be time-consuming and expensive [24]. Standardized safety protocols and testing procedures are being developed to streamline the regulatory approval process while ensuring product safety and quality.

Process economics remain challenging due to high capital investment requirements for industrial-scale facilities. The specialized equipment required for sphingolipid production, including controlled atmosphere bioreactors and sophisticated purification systems, represents substantial capital costs [24]. Process intensification strategies are being developed to reduce capital requirements while improving productivity per unit volume [22].

Quality control and assurance present unique challenges for sphingolipid production due to the complex nature of these molecules and their susceptibility to degradation. Advanced analytical methods are required to ensure product quality and detect impurities that could affect biological activity [25]. Real-time process monitoring systems are being developed to provide continuous quality assessment and enable rapid response to process deviations.

Environmental considerations are becoming increasingly important for industrial-scale production processes. The use of organic solvents in extraction and purification processes raises environmental concerns that must be addressed through green chemistry approaches [25]. Biotechnological production methods offer potential environmental advantages by reducing solvent use and enabling production from renewable feedstocks [28].

Market dynamics affect the viability of industrial-scale production, with demand for sphingolipids growing in pharmaceutical, cosmetic, and nutraceutical applications [24] [25]. The high-value nature of these products justifies the investment in advanced production technologies, but market volatility can affect the economic viability of large-scale facilities [24].

Technology transfer from laboratory-scale to industrial-scale production requires specialized expertise and careful attention to process scaling relationships. The complex nature of sphingolipid biosynthesis pathways means that scaling effects can have unexpected consequences on product yield and quality [19] [29]. Pilot-scale studies are essential for identifying and addressing scaling issues before full industrial implementation.

Risk management in industrial-scale production must address multiple factors, including process safety, product quality, environmental impact, and economic viability. Comprehensive risk assessment methodologies are being developed to identify potential failure modes and implement appropriate mitigation strategies [24]. These assessments must consider both technical risks related to process performance and business risks related to market conditions and regulatory changes.

Collaborative approaches involving academic research institutions, biotechnology companies, and industrial partners are proving essential for addressing the complex challenges of industrial-scale sphingolipid production. These collaborations facilitate technology transfer, risk sharing, and the development of innovative solutions to production challenges [19] [29]. Public-private partnerships are also playing important roles in supporting the development of advanced production technologies.

Solubility Characteristics in Polar and Non-Polar Solvent Systems

The solubility profile of 2-aminooctadecane-1,3-diol demonstrates distinct amphiphilic characteristics that reflect its unique molecular architecture. The compound exhibits a molecular formula of C₁₈H₃₉NO₂ with a molecular weight of 301.51 g/mol, containing both hydrophilic functional groups and an extensive lipophilic alkyl chain [1] [2] [3].

Polar Solvent Systems

In polar protic solvents, 2-aminooctadecane-1,3-diol demonstrates variable solubility patterns dependent on the solvent's hydrogen bonding capacity. The compound shows excellent solubility in warm ethanol at concentrations up to 25 mg/mL and is fully miscible under heated conditions [4] [5] [6]. Methanol provides similar favorable solvation, with the compound readily dissolving due to hydrogen bonding interactions between the solvent and the amino and hydroxyl functional groups [5] [6].

Dimethyl sulfoxide represents the most effective polar aprotic solvent for this compound, achieving solubility ranges from 2 mg/mL to 25 mg/mL under warm conditions [4] [5] [7] [6]. The high dielectric constant of dimethyl sulfoxide (47) and its ability to form dipolar interactions with both the polar head group and the alkyl chain contribute to this enhanced solubility [8]. Dimethylformamide similarly provides good solubility, with the compound achieving approximately 10 mg/mL dissolution [4].

Aqueous Solubility Characteristics

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

301.298079487 g/mol

Monoisotopic Mass

301.298079487 g/mol

Heavy Atom Count

21

Appearance

Unit:25 mgSolvent:nonePurity:erythro 77%; threo 23%Physical solid

UNII

YT0ZSD64HM

Related CAS

139755-79-6 (HCl)

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

2-aminooctadecane-1,3-diol

Dates

Last modified: 09-12-2023
1. H. Fyrst et al. “Characterization of free endogenous C14 and C16 sphingoid bases from Drosophila melanogaster” Journal of Lipid Research, vol. 45 pp.54-62, 20042. W. Zheng “Fenretinide increases dihydroceramide and dihydrosphingolipids due to inhibition of dihydroceramide desaturase” Georgia Institute ofTechnology, 20063. L. van der Westhuizen et al. “Sphingoid base levels in humans consuming fumonisin-contaminated maize in rural areas of the former Transkei, SouthAfrica: a cross-sectional study” Food Additives and Contaminants, Vol. 25(11), pages 1385 – 1391, 20084. Shih-Hsuan Hsiao et al. “Effects of Exogenous Sphinganine, Sphingosine, and Sphingosine-1-Phosphate on Relaxation and Contraction of PorcineThoracic Aortic and Pulmonary Arterial Rings” Toxicological Sciences, Vol. 86(1) Pp. 194-199, 2005

Explore Compound Types